molecular formula C6H13ClN4 B2512955 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride CAS No. 2375259-02-0

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride

Cat. No.: B2512955
CAS No.: 2375259-02-0
M. Wt: 176.65
InChI Key: IXYRGRUIFBWMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and azides .


Molecular Structure Analysis

The 1,2,4-triazole ring is a planar, aromatic, and stable moiety. It has the ability to act as a hydrogen bond donor and acceptor, making it a versatile moiety in drug design .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the triazole ring. They can act as ligands, forming complexes with various metal ions .


Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are generally stable compounds. Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .

Scientific Research Applications

Agricultural and Pharmaceutical Applications

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, with applications extending to the production of agricultural products, pharmaceuticals, and dyes. These compounds, including 3- and 4-substituted amino-1,2,4-triazoles, have been utilized in manufacturing insecticides, fungicides, plant growth regulators, and various medical drugs due to their antimicrobial and anti-ischemic properties. This highlights the critical role of triazole derivatives in enhancing agricultural productivity and addressing specific medical conditions (Nazarov et al., 2021).

Material Science and Organic Synthesis

In material science, triazole derivatives, including those related to 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride, have found applications in producing heat-resistant polymers, fluorescent products, and ionic liquids. These applications are vital in applied sciences, biotechnology, energy, and chemistry, demonstrating the versatility and wide-ranging utility of triazole compounds in developing advanced materials and technologies (Nazarov et al., 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives have been reported as effective corrosion inhibitors for metals and alloys in aggressive media. The 1,4-disubstituted 1,2,3-triazole derivatives, prepared via copper-catalyzed azide-alkyne cycloaddition reactions, exhibit high efficiency in preventing corrosion. This property is significant for extending the lifespan of metal structures and components in various industrial applications, underlining the importance of triazole derivatives in materials chemistry and engineering (Hrimla et al., 2021).

Biomedical Research

In biomedical research, triazole derivatives are explored for their potential therapeutic applications, including antimicrobial, antifungal, and antiviral properties. These compounds are being studied for their efficacy in treating various diseases, showcasing the potential of triazole derivatives, including 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride, in developing new drugs and treatment modalities (Ohloblina, 2022).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds have shown low cytotoxic effects toward normal cells .

Future Directions

1,2,4-Triazole derivatives are a promising class of compounds in medicinal chemistry due to their versatile biological activities. Future research may focus on the design and development of more selective and potent 1,2,4-triazole derivatives .

Properties

IUPAC Name

2-methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-4(2)6(7)5-3-8-10-9-5;/h3-4,6H,7H2,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYRGRUIFBWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-02-0
Record name 2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.